Hydroxydicyclopentadiene

Description

Genesis of Dicyclopentadiene (B1670491) Derivatives in Chemical Sciences

The story of Hydroxydicyclopentadiene begins with its parent molecule, Dicyclopentadiene (DCPD). Dicyclopentadiene was first identified in 1885 by Henry Roscoe as a C₁₀H₁₂ hydrocarbon resulting from the pyrolysis of phenol, though he only correctly presumed it was a dimer of a C₅H₆ hydrocarbon without defining its exact structure. sfchemicals.com The definitive structure of dicyclopentadiene was later deduced in 1931 through the work of Alder and his colleagues. sfchemicals.comwikipedia.org Initially sourced from coal tar, the production of DCPD expanded significantly with the growth of the petroleum industry. sfchemicals.com It is now primarily obtained as a by-product from the steam cracking of hydrocarbons like naphtha and gas oil, where cyclopentadiene (B3395910) is produced and spontaneously dimerizes via a Diels-Alder reaction to form dicyclopentadiene. sfchemicals.comnih.govwikipedia.org

The inherent reactivity of dicyclopentadiene, owing to its multiple unsaturated double bonds, makes it a versatile precursor for a wide array of chemical derivatives. sfchemicals.comresearchgate.net This reactivity has led to its extensive use as an intermediate in the production of unsaturated polyester (B1180765) resins, elastomers, and other polymers. nih.govresearchgate.netlookchem.com The development of dicyclopentadiene derivatives was driven by the need to modify and enhance the properties of these materials, such as improving drying rates, gloss, and hardness in paint resins. sfchemicals.com This foundation in industrial and synthetic chemistry set the stage for the exploration of more complex, functionalized versions of the DCPD scaffold.

Evolution of Scholarly Interest in Functionalized Polycyclic Hydrocarbons

Scholarly interest in polycyclic hydrocarbons (PAHs) and their functionalized counterparts has grown substantially, particularly in the fields of materials science and organic electronics. researchgate.netnih.gov While simple PAHs possess unique electronic and physical properties, their practical application is often hampered by issues such as poor solubility. rsc.org Functionalization—the process of adding specific chemical groups to a core molecule—emerged as a key strategy to overcome these limitations and to fine-tune the molecule's properties for specific applications. rsc.orgresearchgate.net

Researchers have explored adding various functional groups to PAH structures to create materials with desired characteristics. researchgate.netnih.gov For instance, functionalization can lead to contorted PAH structures with helical chirality, which have potential uses as high-quality organic laser dyes. researchgate.net Strategies like sulfoniumization have been developed to improve the solubility of PAHs in water, enabling their use in biological contexts like bio-imaging without significant cytotoxicity. rsc.org The broader scientific pursuit of creating functionalized polycyclic hydrocarbons for advanced applications provided the direct impetus for investigating hydroxylated forms of dicyclopentadiene. The introduction of a hydroxyl (-OH) group, in particular, is a common chemical strategy to alter polarity, introduce a reactive site for further chemical modification, and influence the properties of resulting polymers. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

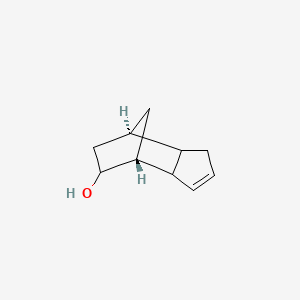

(1R,7R)-tricyclo[5.2.1.02,6]dec-4-en-8-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c11-10-5-6-4-9(10)8-3-1-2-7(6)8/h1,3,6-11H,2,4-5H2/t6-,7?,8?,9-,10?/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUKQFUHJZHLRC-QUFPLUETSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3CC2C(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=CC2C1[C@@H]3C[C@H]2C(C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37275-49-3 | |

| Record name | Hexahydro-4,7-methano-1H-indenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Hydroxydicyclopentadiene and Its Precursors

Hydration of Dicyclopentadiene (B1670491): Primary Synthesis Route

The principal method for synthesizing hydroxydicyclopentadiene is through the hydration of dicyclopentadiene (DCPD). acs.org This process involves the addition of a water molecule across one of the double bonds of the DCPD molecule. However, the reaction is challenged by the extremely low miscibility of dicyclopentadiene and water, which necessitates the use of catalysts to achieve significant conversion rates. acs.org The reaction can be carried out in either the liquid or vapor phase, with the presence of an acid catalyst being crucial for the reaction to proceed. acs.org

Catalytic Approaches in Dicyclopentadiene Hydration

Various catalysts have been employed to facilitate the hydration of dicyclopentadiene, with acidic catalysts being the most common. These can be broadly categorized into homogeneous and heterogeneous catalysts.

Sulfuric acid is a commonly used homogeneous catalyst for the hydration of dicyclopentadiene. google.comguidechem.com The process typically involves heating a mixture of dicyclopentadiene, water, and sulfuric acid. google.comguidechem.com The strong acidity of sulfuric acid protonates the double bond of the dicyclopentadiene, initiating the hydration reaction. pressbooks.pub One method involves heating a mixture of a sulfuric acid solution and purified dicyclopentadiene to reflux. guidechem.com After the reaction, the organic layer is separated, and the aqueous layer is extracted. The combined organic phases are then washed and distilled to yield this compound. guidechem.com The use of sulfuric acid has been reported to achieve high yields of the desired product. google.com For instance, a two-step process where dicyclopentadiene is first hydrated using a sulfuric acid catalyst to produce this compound, which is then esterified, has been described to result in a final product yield of over 92%. google.com

The effect of various reaction parameters on the addition of carboxylic acids to dicyclopentadiene, a related reaction, has been studied using sulfuric acid as a catalyst. perfumerflavorist.com Optimal conditions were determined by monitoring the effects of temperature, the excess of the acid, and the amount of catalyst. perfumerflavorist.com

Table 1: Sulfuric Acid Catalyzed Hydration of Dicyclopentadiene

| Parameter | Condition/Result | Reference |

|---|---|---|

| Catalyst | Sulfuric Acid | google.comguidechem.com |

| Reactants | Dicyclopentadiene, Water | google.comguidechem.com |

| Process | Refluxing the mixture | guidechem.com |

Solid acid catalysts offer an alternative to homogeneous catalysts like sulfuric acid, providing advantages in terms of separation and reusability. Ion exchange resins and niobic acid are notable examples of solid acids used for dicyclopentadiene hydration.

Ion exchange resins, such as Amberlyst-15, have demonstrated high selectivity (over 95%) towards the formation of this compound (referred to as cydecanol in some literature) with conversions reaching up to 15%. acs.orgresearchgate.net Interestingly, ion exchange resins have shown better performance in terms of both rate and selectivity for this specific liquid-phase hydration compared to zeolites, which are typically more active for similar reactions. acs.orgresearchgate.netresearchgate.net The reaction kinetics are reportedly enhanced by an in-situ coating of the reactant/product on the Amberlyst-15 catalyst. researchgate.netresearchgate.net

Niobic acid has been used as a catalyst in the vapor-phase hydration of dicyclopentadiene. oup.comcapes.gov.br The maximum conversion to the hydrated product was achieved at approximately 170 °C, which is near the boiling point of dicyclopentadiene. oup.comcapes.gov.br However, the catalytic activity of niobic acid was found to decrease significantly if it was heat-treated at temperatures above 300 °C. researchgate.netoup.com

Table 2: Solid Acid Catalyzed Hydration of Dicyclopentadiene

| Catalyst | Type | Key Findings | Reference |

|---|---|---|---|

| Amberlyst-15 | Ion Exchange Resin | >95% selectivity, up to 15% conversion. acs.orgresearchgate.netresearchgate.net | acs.orgresearchgate.netresearchgate.net |

Sulfuric Acid Catalyzed this compound Synthesis

Role of Reaction Intermediates in Hydration Processes

The hydration of dicyclopentadiene, particularly when catalyzed by acids, proceeds through the formation of a key reaction intermediate. This intermediate is a dicyclopentadienyl carbonium ion. rsc.org In the presence of an acid catalyst, a proton adds to the more reactive double bond in the norbornene ring of the dicyclopentadiene molecule. rsc.org This addition forms a carbocation, which is a transient and highly reactive species. rsc.org

The formation of this carbocation is a critical step in the reaction mechanism. Following its formation, a water molecule, acting as a nucleophile, attacks the positively charged carbon atom. rsc.org This is followed by the loss of a proton to yield the final product, this compound. The formation of this compound as an intermediate has also been observed during the esterification of dicyclopentadiene with carboxylic acids over solid acid catalysts, further confirming its role in these related reactions. rsc.orgrsc.org

Targeted Synthesis of Specific this compound Isomers

The synthesis of specific isomers of this compound is of interest for various applications, including the development of new polymers. rsc.orgnih.gov

Preparation of endo-α-1-Hydroxydicyclopentadiene

A method for the preparation of endo-α-1-hydroxydicyclopentadiene involves the treatment of dicyclopentadiene with selenium dioxide (SeO₂) in a 1,4-dioxane/water medium. rsc.org This reaction is carried out in the presence of triethylamine. rsc.org This specific synthesis highlights a pathway to a particular isomer, which can be crucial for controlling the properties of subsequent products derived from it. Another approach to obtaining optically pure 3-endo-hydroxydicyclopentadiene has also been reported. umich.edu The synthesis of α-1-hydroxydicyclopentadiene has been noted in the context of its conversion to an isomeric form upon heating. acs.org

Strategies for Stereoselective this compound Synthesis

The synthesis of specific stereoisomers of this compound, such as the endo and exo forms, is crucial for various applications, particularly in polymer chemistry and the synthesis of bioactive molecules. semanticscholar.orgnih.govsci-hub.se A stereoselective reaction is one that favors the formation of one stereoisomer over another. iupac.org

One reported method for preparing endo-hydroxydicyclopentadiene involves the treatment of dicyclopentadiene with selenium dioxide in a dioxane/water medium. rsc.org The stereochemistry of the resulting polymer can significantly influence its thermal and mechanical properties. rsc.org For instance, the polymerization of exo-DCPD is known to be faster than that of the endo-isomer due to reduced steric hindrance. rsc.org

Enzymatic methods have also been employed to achieve stereoselectivity. Lipase-mediated transesterification has been used to obtain optically pure (-)-3-endo-hydroxydicyclopentadiene. umich.edugoogle.com This highlights the potential of biocatalysis in producing specific enantiomers of this compound for applications requiring chiral building blocks. sci-hub.segoogle.com

Research has also explored the reactions of exo- and endo-1-hydroxydicyclopentadiene with organometallic compounds like pentacarbonyliron (Fe(CO)5), indicating the importance of stereochemistry in subsequent chemical transformations. semanticscholar.orgnih.gov

Purification and Isolation Techniques for this compound

Following the synthesis of this compound, effective purification and isolation are necessary to obtain a product of desired purity.

A standard procedure for isolating this compound after an acid-catalyzed hydration reaction involves several steps:

Phase Separation: After the reaction is complete, the mixture is allowed to stand, and the organic (oil) layer is separated from the aqueous layer. guidechem.com

Extraction: The aqueous phase is typically extracted multiple times with an organic solvent, such as chloroform, to recover any dissolved product. guidechem.com

Washing: The combined organic extracts are washed with a sodium bicarbonate solution to neutralize any remaining acid, followed by washing with distilled water until the solution is neutral. guidechem.com

Drying: The organic solution is dried using an anhydrous drying agent like magnesium sulfate. guidechem.com

Distillation: Finally, the solvent is removed, and the this compound is purified by vacuum distillation. guidechem.com The fraction collected at a specific boiling point and pressure (e.g., 96°C under vacuum) yields the purified product. guidechem.com

For syntheses utilizing solid acid catalysts, the initial step simply involves filtering the catalyst from the reaction mixture. rsc.org Column chromatography is another technique that can be used for purification, particularly when a high degree of purity is required or for separating mixtures of isomers. rsc.orgnih.gov

In some polymerization processes, the separation of unreacted monomers from the polymer is achieved by precipitation. For example, adding a non-solvent like diethyl ether can cause the polymer to precipitate, allowing the unreacted this compound monomer to be recovered from the supernatant. nih.govacs.org Centrifugation can be used to facilitate the separation of the precipitated polymer. nih.govresearchgate.net

Reaction Mechanisms Involving Hydroxydicyclopentadiene

Mechanistic Studies of Hydroxydicyclopentadiene Formation

The formation of this compound, also known as dicyclopentadienyl alcohol or cydecanol, is a critical step in the functionalization of dicyclopentadiene (B1670491) (DCPD). rsc.orgrsc.org Mechanistic studies have primarily focused on acid-catalyzed hydration processes where water acts as a key reagent.

The acid-catalyzed hydroxylation of dicyclopentadiene proceeds through the formation of a carbonium ion intermediate. rsc.org In the presence of a proton donor, such as a solid acid catalyst like a cation-exchange resin, a proton adds to one of the double bonds of the DCPD molecule. rsc.orgrsc.org The double bond within the more strained norbornene ring of the dicyclopentadiene structure is more reactive and thus more susceptible to protonation compared to the double bond in the cyclopentene (B43876) ring. rsc.org

Water plays a determinative role in the reaction pathway following the formation of the dicyclopentadienyl carbonium ion. rsc.org A water molecule, acting as a nucleophile, attacks the positively charged carbon center of the carbonium ion. rsc.org The lone pair of electrons on the oxygen atom of water forms a new carbon-oxygen bond, resulting in a protonated this compound intermediate.

| Step | Description | Key Species Involved |

| 1. Protonation | An acid catalyst donates a proton to the norbornene double bond of dicyclopentadiene. | Dicyclopentadiene, H⁺ |

| 2. Intermediate Formation | A dicyclopentadienyl carbonium ion is formed as a transition state. | Dicyclopentadienyl carbonium ion |

| 3. Nucleophilic Attack | A water molecule attacks the positively charged carbon of the ion. | Dicyclopentadienyl carbonium ion, H₂O |

| 4. Deprotonation | The resulting oxonium ion is deprotonated to yield the final product. | Protonated this compound, H₂O |

| Product | The final product is this compound. | This compound |

Carbonium Ion Intermediates in Acid-Catalyzed Hydroxylation

Organometallic Reactions of this compound

This compound exhibits notable reactivity with various organometallic reagents, particularly those involving transition metals. These reactions can lead to the formation of new complexes and facilitate complex molecular rearrangements.

This compound can react with transition metal carbonyl complexes, such as iron pentacarbonyl (Fe(CO)₅). mdpi.comnih.gov Both exo- and endo-1-hydroxydicyclopentadiene have been shown to react with Fe(CO)₅, leading to the formation of organo-iron complexes. mdpi.comnih.gov Transition metal carbonyls are known to react with various organic molecules, often involving the substitution of one or more carbon monoxide (CO) ligands or addition to the metal center. umb.eduresearchgate.net The interaction typically involves the π-system of the olefinic parts of the this compound molecule bonding to the metal center. This coordination can activate the organic ligand for subsequent reactions. umb.edu The formation of these complexes is a foundational step for further synthetic transformations and rearrangements.

The interaction of this compound and other terpenes with transition metals can initiate molecular rearrangements. mdpi.com A key mechanistic pathway involves the formation of π-allyl-metal hydride intermediates. mdpi.comnih.gov These intermediates are often implicated in hydrogen rearrangement processes within alkenes complexed to a metal. mdpi.com For instance, the treatment of terpene-derived molecules with palladium(II) complexes can form π-allyl-palladium chloride dimers. mdpi.comnih.gov While not explicitly detailed for this compound in the provided context, analogous rearrangements are well-documented for similar structures, suggesting that the hydroxylated dicyclopentadiene framework could undergo similar metal-promoted isomerizations. mdpi.com Such rearrangements are crucial in organometallic chemistry for creating complex molecular architectures under mild conditions. nptel.ac.inrsc.org

Reactivity with Transition Metal Carbonyl Complexes

Esterification Mechanisms of this compound

This compound, acting as an alcohol, can be converted into corresponding esters through esterification. The most common mechanism for this transformation is the Fischer esterification. rsc.orglabxchange.org This acid-catalyzed reaction involves the condensation of an alcohol with a carboxylic acid. patsnap.com

The process begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. labxchange.orgpatsnap.com This step increases the electrophilicity of the carbonyl carbon. The hydroxyl group of this compound then performs a nucleophilic attack on this activated carbonyl carbon. rsc.orgpatsnap.com This attack results in the formation of a tetrahedral intermediate. labxchange.org Following a proton transfer, a water molecule is eliminated from the tetrahedral intermediate, and the carbonyl group is reformed. labxchange.org The final step is the deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst. rsc.org This entire sequence is reversible, and the reaction is typically driven to completion by removing the water produced. labxchange.org

| Step | Description |

| 1. Protonation of Carboxylic Acid | The carbonyl oxygen of the carboxylic acid is protonated by an acid catalyst. |

| 2. Nucleophilic Attack | The hydroxyl group of this compound attacks the electrophilic carbonyl carbon. |

| 3. Tetrahedral Intermediate Formation | A tetrahedral intermediate is formed. |

| 4. Proton Transfer | A proton is transferred from the attacking hydroxyl group to one of the other oxygen atoms. |

| 5. Elimination of Water | A water molecule, a good leaving group, is eliminated. |

| 6. Deprotonation | The protonated ester is deprotonated, yielding the final ester and regenerating the catalyst. |

Catalytic Aspects of Esterification

The choice of catalyst is crucial for the efficient esterification of this compound. A variety of catalysts can be employed, ranging from traditional homogeneous liquid acids to heterogeneous solid acids and other activating agents.

Homogeneous Acid Catalysts: Traditional Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (TsOH) are commonly used to catalyze Fischer esterification. wikipedia.org These catalysts are effective but present challenges, including corrosion of equipment and difficulties in separating the catalyst from the reaction mixture. rsc.org

Heterogeneous Solid Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. Amberlyst-15, a sulfonic acid-functionalized ion-exchange resin, has been shown to be an effective catalyst for the esterification of dicyclopentadiene (which proceeds via the this compound intermediate) with various carboxylic acids. rsc.org The use of such heterogeneous catalysts simplifies product purification and catalyst recycling. Research has demonstrated that dicyclopentadiene can be fully consumed in a few hours using Amberlyst-15, with the corresponding ester forming gradually. rsc.org Another highly active catalyst used for the addition reaction between acrylic acid and dicyclopentadiene to form dicyclopentadienyl acrylate (B77674)—a process involving the this compound intermediate—is trifluoromethanesulfonic acid. google.com This catalyst can achieve yields above 96% with a very low catalyst dosage. google.com

Other Catalytic Systems: Beyond traditional acid catalysis, other methods can be used to form esters from this compound.

Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgorganic-chemistry.org This approach is particularly mild and useful for substrates that are sensitive to strong acids. organic-chemistry.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. DMAP acts as an acyl transfer catalyst, accelerating the reaction and suppressing side product formation. organic-chemistry.orgorganic-chemistry.org

Transesterification Catalysts : Organotin compounds have been cited in patent literature as effective transesterification catalysts for producing (meth)acrylates from alcohols like this compound. google.comgoogle.com

The table below summarizes findings from studies on the catalytic synthesis of esters from dicyclopentadiene, which involves the this compound intermediate.

| Catalyst | Reactants | Product | Reaction Time (hours) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Amberlyst-15 (hydrogen form) | DCPD and Levulinic Acid | DCPD-Levulinate Ester | 4 | Maximum yield achieved | rsc.org |

| Trifluoromethanesulfonic acid | DCPD and Acrylic Acid | Dicyclopentadienyl Acrylate (DCPA) | 2-6 | >96 | google.com |

| ZrO₂/H₂SO₄ Solid Superacid | DCPD and Acrylic Acid | Dicyclopentadienyl Acrylate (DCPA) | Not specified | ~89.9 | google.com |

General Reaction Pathways for this compound Transformations

This compound possesses two primary reactive sites: the hydroxyl (-OH) group and the carbon-carbon double bond within the norbornene-like ring system. This dual functionality allows for a wide range of chemical transformations.

Reactions involving the Hydroxyl Group: The hydroxyl group can undergo reactions typical of secondary alcohols. masterorganicchemistry.com

Etherification : It can be converted into an ether through reactions like the Williamson ether synthesis, which involves deprotonation to form an alkoxide followed by reaction with an alkyl halide. rsc.org

Oxidation : Oxidation of the secondary alcohol group would yield the corresponding ketone, tricyclo[5.2.1.0²˒⁶]decan-8-one. Common oxidizing agents for this transformation include pyridinium (B92312) chlorochromate (PCC) or reagents used in Swern or Dess-Martin oxidations. masterorganicchemistry.com

Conversion to Leaving Groups : The hydroxyl group can be transformed into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. This facilitates subsequent nucleophilic substitution reactions. masterorganicchemistry.com

Reactions involving the Carbon-Carbon Double Bond: The strained double bond in the dicyclopentadiene framework is reactive and can participate in various addition reactions. masterorganicchemistry.com

Hydrogenation : Catalytic hydrogenation will saturate the double bond, yielding the corresponding saturated alcohol, tricyclo[5.2.1.0²˒⁶]decan-8-ol.

Addition Reactions : The double bond can undergo addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl). wordpress.com

Epoxidation : Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form the corresponding epoxide. masterorganicchemistry.com

Polymerization : A significant transformation pathway for this compound and its derivatives is Ring-Opening Metathesis Polymerization (ROMP). researchgate.net Using Grubbs' or other ruthenium-based catalysts, the strained ring opens to form cross-linked thermoset polymers. These functionalized polymers exhibit tunable physical properties and thermal characteristics comparable to standard polydicyclopentadiene (pDCPD). researchgate.net

Organometallic Reactions: The strained olefin structure can interact with transition metals. For instance, reactions of this compound with iron pentacarbonyl (Fe(CO)₅) are known to induce molecular rearrangements. mdpi.com

Derivatization Chemistry of Hydroxydicyclopentadiene

Synthesis of Alkyl Ethers from Hydroxydicyclopentadiene

The synthesis of alkyl ethers from this compound can be achieved through nucleophilic substitution reactions. This method is a cornerstone of ether synthesis in organic chemistry.

Nucleophilic Substitution for Etherification

Nucleophilic substitution is a fundamental class of reactions in which a nucleophile, an electron-rich species, selectively bonds with or attacks the positive or partially positive charge of an atom or a group of atoms to replace a leaving group. organic-chemistry.orgsavemyexams.com In the context of ether synthesis from this compound, the hydroxyl group is first converted into a better leaving group.

One common strategy is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. britannica.comlibretexts.org For this compound, this would involve deprotonation of the hydroxyl group to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide in an SN2 reaction to form the ether. libretexts.org The reaction is typically carried out in the presence of a base like sodium hydride. rsc.org

The general mechanism involves the backside attack of the nucleophile on the electrophilic carbon atom bearing the leaving group. organic-chemistry.org This process leads to an inversion of the stereochemical configuration at the reaction center. organic-chemistry.org The choice of solvent can also influence the reaction, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often being employed. libretexts.org

Esterification of this compound with Carboxylic Acids

Esterification is a key reaction for modifying this compound, leading to the formation of valuable monomers and specialty chemicals. This process involves the reaction of the hydroxyl group with a carboxylic acid.

Production of Bio-based Functional Monomers

The esterification of dicyclopentadiene (B1670491) (DCPD) can proceed through a this compound (DCPD-OH) intermediate to produce bio-based functional monomers. rsc.orgrsc.org This reaction is often catalyzed by solid acid catalysts, such as Amberlyst resins, which offer advantages over homogeneous catalysts like sulfuric acid in terms of separation and reduced corrosion. rsc.org

In this process, DCPD is first hydrated to form DCPD-OH. rsc.org This intermediate then undergoes a Fischer-Speier esterification reaction with a carboxylic acid. rsc.orgsparkl.me The reaction involves the protonation of the carboxylic acid by the acid catalyst, making it more electrophilic. The alcohol (DCPD-OH) then acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. rsc.org Subsequent elimination of a water molecule yields the final ester product. rsc.org

The reaction conditions, such as temperature and catalyst loading, can be optimized to maximize the yield of the desired ester. For instance, increasing the reaction temperature can increase the rate of conversion, though it may also affect the selectivity towards the final product. uva.nl

| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time (h) | Conversion of DCPD (%) |

| Levulinic Acid | Amberlyst-15 | 80 | 2 | 100 |

| Levulinic Acid | Amberlyst-15 | 100 | - | - |

| Levulinic Acid | Amberlyst-15 | 120 | - | Faster than at 80°C |

| Acetic Acid | Amberlyst-15 | 80 | 4 | - |

| Formic Acid | Amberlyst-15 | 80 | 4 | - |

| Butyric Acid | Amberlyst-15 | 80 | 4 | - |

| Hexanoic Acid | Amberlyst-15 | 80 | 4 | - |

This table presents data on the esterification of dicyclopentadiene, which proceeds through a this compound intermediate. The data is based on findings from a study on the synthesis of bio-based functional monomers. uva.nl

Preparation of Polymerizable Dicyclopentadiene Derivatives

This compound can be derivatized to create a range of polymerizable monomers, both neutral and ionic. These monomers are valuable in the synthesis of polymers with tailored properties.

Synthesis of Neutral Dicyclopentadiene Derivatives

Neutral dicyclopentadiene derivatives are commonly synthesized for use in ring-opening metathesis polymerization (ROMP). researchgate.net These derivatives often contain functional groups that can modify the properties of the resulting polymer, such as its glass transition temperature and surface energy. rsc.orgacs.org

One example is the synthesis of acetoxy-substituted dicyclopentadiene (AcO-DCPD). rsc.org This can be achieved by reacting dicyclopentadiene with selenium dioxide in a mixture of acetic anhydride (B1165640) and acetic acid. rsc.org The resulting AcO-DCPD can then be polymerized using a Grubbs catalyst to produce a linear polymer with a higher glass transition temperature than standard polydicyclopentadiene. rsc.org

Another approach involves the synthesis of carboxyl-functionalized dicyclopentadiene monomers. acs.org These can be prepared and subsequently polymerized to create materials with tunable surface chemistry. acs.org

Synthesis of Ionic Dicyclopentadiene Derivatives

The synthesis of ionic dicyclopentadiene derivatives introduces charged moieties into the monomer structure, which can impart unique properties to the resulting polymers, such as altered solubility and the potential for ionic crosslinking. These derivatives can be prepared through various synthetic routes.

For instance, the reaction of dicyclopentadiene with maleic anhydride can lead to the formation of a dicyclopentadiene-maleic acid monoester (DCPDMA). verizonaonlinepublishing.com This monoester, which contains a carboxylic acid group, can then be copolymerized with other monomers like styrene (B11656) to produce copolymers with specific thermal and mechanical properties. verizonaonlinepublishing.com The synthesis of DCPDMA typically involves heating dicyclopentadiene and maleic anhydride, sometimes in the presence of a catalyst and a solvent like xylene. verizonaonlinepublishing.com

Polymerization Chemistry of Hydroxydicyclopentadiene and Its Derivatives

Ring-Opening Metathesis Polymerization (ROMP) of Hydroxydicyclopentadiene

Ring-Opening Metathesis Polymerization (ROMP) is a prominent method for polymerizing strained cyclic olefins like this compound. ilpi.com This process is driven by the relief of ring strain and utilizes transition metal catalysts to produce polymers with diverse architectures and functionalities. wikipedia.org The dicyclopentadiene (B1670491) monomer contains two double bonds with different reactivities due to varying ring strains in the norbornene and cyclopentene (B43876) moieties. rsc.org Typically, the more strained norbornene ring undergoes ROMP first, leading to the formation of a linear polymer. rsc.org Subsequent reaction of the less reactive cyclopentene double bond can result in cross-linking. rsc.org

Homopolymerization Characteristics

The homopolymerization of this compound (DCPD-OH) via ROMP yields functionalized polydicyclopentadiene (pDCPD) with distinct thermal and mechanical properties. rsc.orgresearchgate.net Studies have shown that the resulting homopolymers exhibit thermal properties comparable to those of unsubstituted pDCPD. rsc.org However, the introduction of the hydroxyl group can influence the glass transition temperature (Tg) of the polymer. researchgate.net For instance, poly-DCPD-OH has been reported to have a high Tg value. researchgate.net The homopolymerization can be initiated by various ruthenium-based catalysts, leading to the formation of cross-linked thermoset polymers. rsc.orgrsc.org

Copolymerization with Olefinic Comonomers

This compound and its derivatives can be copolymerized with various olefinic comonomers to tailor the properties of the resulting materials. This approach allows for the creation of copolymers with a wide range of characteristics. While specific examples of copolymerization of this compound with simple olefins are not extensively detailed in the provided search results, the general principles of ROMP suggest that such copolymerizations are feasible. The reactivity ratios of the comonomers and the choice of catalyst would significantly impact the copolymer composition and microstructure. The incorporation of functionalized comonomers can introduce new properties to the polymer backbone. mdpi.comrsc.org

Impact of Catalyst Selection on ROMP Outcomes

The choice of catalyst is a critical factor that dictates the outcome of the ROMP of this compound and its derivatives. rsc.orgresearchgate.net Different generations of Grubbs-type ruthenium catalysts, as well as other transition metal catalysts (e.g., molybdenum, tungsten), exhibit varying activities and selectivities. rsc.orgnih.gov

Highly reactive catalysts can promote the ring-opening of both the norbornene and the less reactive cyclopentene moieties, leading to the formation of cross-linked thermoset polymers. rsc.org In contrast, less reactive catalysts, such as Grubbs' first-generation catalyst, may selectively polymerize the more strained norbornene ring at lower temperatures, resulting in linear polymers. rsc.org The catalyst's tolerance to functional groups is also crucial, especially when polymerizing monomers with hydroxyl or other reactive groups. rsc.org The selection of the catalyst can also influence the curing kinetics and the final thermomechanical properties of the polymer. rsc.orgacs.org

Table 1: Influence of Catalyst Type on Polymer Structure

| Catalyst Type | Resulting Polymer Structure | Reference |

| Highly Reactive Ru Catalysts | Cross-linked thermoset polymers | rsc.org |

| Grubbs' 1st Generation Catalyst | Primarily linear polymers at low temperatures | rsc.org |

| Molybdenum and Tungsten Initiators | Can produce linear polymers | rsc.org |

Mechanistic Aspects of ROMP with this compound Monomers

The mechanism of ROMP involves the reaction of a transition metal alkylidene complex (the catalyst) with the strained double bond of the cyclic olefin. ilpi.comwikipedia.org In the case of this compound, the process is initiated by the coordination of the catalyst to the more strained norbornene double bond. This is followed by a [2+2] cycloaddition to form a metallacyclobutane intermediate. wikipedia.org Subsequent cycloreversion opens the ring and regenerates a new metal alkylidene species that remains attached to the growing polymer chain. ilpi.com This propagation step continues, adding monomer units to the polymer. The driving force for this reaction is the relief of the high ring strain of the norbornene moiety. ilpi.com If a highly active catalyst is used, it can also react with the less-strained cyclopentene double bond in the polymer backbone, leading to cross-linking. rsc.org

Formation of Cross-Linked Thermoset Polymers

Cross-linked thermoset polymers are readily formed from this compound and its derivatives through ROMP, particularly when using highly active ruthenium catalysts. rsc.orgresearchgate.net The cross-linking occurs when the catalyst promotes the ring-opening of the less strained cyclopentene double bond present in the polymer backbone after the initial polymerization of the norbornene ring. rsc.org This secondary reaction creates a three-dimensional polymer network, imparting high thermal stability and mechanical strength to the material. rsc.orgresearchgate.net The degree of cross-linking, and thus the final properties of the thermoset, can be controlled by factors such as the catalyst type, catalyst loading, and curing conditions. researchgate.net These cross-linked polymers often exhibit high heat and chemical resistance. researchgate.net

Olefin Polymerization of Functionalized Dicyclopentadiene Derivatives

Beyond ROMP, functionalized dicyclopentadiene derivatives can also be utilized in other types of olefin polymerization. wipo.int While ROMP is the predominant method for these strained cyclic monomers, the olefinic double bonds can potentially participate in addition polymerization reactions under specific catalytic conditions. The functional groups on the dicyclopentadiene backbone can influence the reactivity of the double bonds and the properties of the resulting polymers. The development of catalysts capable of mediating the copolymerization of ethylene (B1197577) with polar comonomers opens avenues for incorporating functionalized dicyclopentadiene derivatives into polyolefin chains, potentially leading to materials with enhanced properties such as adhesion. mdpi.comosti.gov

Synthesis of Functionalized Polydicyclopentadiene (fPDCPD) from this compound

The synthesis of functionalized polydicyclopentadiene (fPDCPD) from this compound (DCPD-OH) and its derivatives opens a pathway to novel thermoset polymers with tunable properties. The process typically involves ring-opening metathesis polymerization (ROMP), a powerful technique for polymerizing cyclic olefins like dicyclopentadiene. The presence of the hydroxyl group on the dicyclopentadiene monomer allows for the introduction of chemical functionality, which can address limitations of traditional polydicyclopentadiene (PDCPD), such as low surface energy and lack of chemical tunability.

Researchers have successfully synthesized fPDCPD by first creating ester or ether derivatives of DCPD-OH. For instance, a carboxyl-functionalized dicyclopentadiene monomer can be polymerized using a Grubbs second-generation catalyst. This process can be highly selective, where only one regioisomer of the functionalized monomer undergoes polymerization, leaving the other unreacted. This allows for the separation of the linear polymer from the unreacted monomer, which can potentially be recycled. The resulting linear fPDCPD can then be crosslinked. The introduction of functional groups, such as methyl esters, onto the DCPD backbone leads to a material, fPDCPD, that exhibits tunable surface hydrophobicity and can be synthesized on a large scale.

The properties of these novel fPDCPDs, including their glass transition temperatures (Tg), have been compared to those of standard PDCPD. While modifications can sometimes lower the Tg, they offer the significant advantage of tunable physical properties based on the specific functional group attached. For example, some novel fPDCPDs have shown Tg values ranging from 80 to 143 °C, which is between the Tg of linear PDCPD (~53 °C) and crosslinked PDCPD (~155–165 °C).

A key advantage of fPDCPD derived from this compound is the potential for controllable thermal crosslinking. Unlike traditional PDCPD where crosslinking can occur through various residual olefins with little regiochemical control, the functional groups in fPDCPD can direct the crosslinking process.

In fPDCPD containing ester groups, for example, thermal curing induces crosslinking primarily through the radical polymerization of the embedded methacrylate-like motifs. This process can be controlled by the thermal conditions applied. Research has shown that rapid, high-temperature heating can result in a lower cross-link density, effectively "freezing" the system. Conversely, a longer heating period at a lower temperature allows the cross-linking reaction to proceed more completely. This thermal crosslinking can be observed as a distinct, irreversible event using techniques like differential scanning calorimetry (DSC). This control over the degree of cross-linking provides a method to fine-tune the material's final properties.

The proposed mechanism for a carboxyl-functionalized fPDCPD suggests that the thermal crosslinking step results in the ester group being positioned at a quaternary center, which increases steric hindrance to bond rotation and leads to a higher glass transition temperature (Tg). Spectroscopic studies have been employed to rigorously characterize the structure of these thermally induced cross-links.

Incorporation into Unsaturated Polyester (B1180765) Resins (UPRs)

This compound and its parent compound, dicyclopentadiene (DCPD), are utilized as modifying agents in unsaturated polyester resins (UPRs) to enhance their properties. UPRs are thermosetting resins widely used in composites, but they can be brittle and have poor heat resistance. Modification with DCPD can significantly improve toughness and heat tolerance.

The modification process typically involves the Diels-Alder reaction between cyclopentadiene (B3395910) (CPD), formed from the depolymerization of DCPD, and unsaturated components in the polyester formulation, such as maleic anhydride (B1165640). This incorporates the bulky, three-dimensional DCPD structure into the polyester backbone.

This compound acts as a reactive monomer in UPR formulations. The hydroxyl group provides a site for esterification reactions with diacids or anhydrides, incorporating it directly into the polyester chain. The remaining unsaturation in the norbornene ring can then participate in crosslinking reactions with a reactive diluent, typically styrene (B11656).

The use of DCPD as a modifying agent offers several advantages, including lower resin cost, reduced shrinkage during curing, and lower styrene emissions compared to standard UPRs. The properties of the final cured resin are influenced by the concentration of the DCPD modifier. Research suggests that a CPD content of 25–35 wt% is often optimal. Different synthetic methods for incorporating DCPD exist, including hydrolyzed addition and two-step addition processes, each affecting the molecular weight and properties of the final resin.

Table 1: Example Formulation of a DCPD-Modified Unsaturated Polyester Resin

| Component | Weight Percentage (wt%) |

|---|---|

| Maleic Anhydride | 30 - 40% |

| Dicyclopentadiene | 25 - 35% |

| Ethanediol and/or Diethylene Glycol | 5 - 10% |

| Styrene | 5 - 30% |

| Hydroquinone (B1673460) (inhibitor) | 10 - 30% |

Data sourced from a patent describing a method for modifying UPR with dicyclopentadiene.

The incorporation of the bulky, aliphatic dicyclopentadiene structure into the UPR network significantly impacts the polymer's morphology and properties. The rigid, three-dimensional nature of the DCPD moiety introduces steric hindrance, which affects chain packing and crosslink density. This can lead to materials that are more brittle but also exhibit lower shrinkage upon curing.

The crosslink density is a critical factor determining the macroscopic properties of the UPR. The introduction of DCPD as a chain-terminating agent can lead to lower glass transition temperatures (Tg) and reduced chemical resistance in the cured product. However, it also results in lower viscosity of the uncured resin, which is advantageous for processing. The final morphology and mechanical properties, such as tensile strength and modulus, are a direct consequence of the network structure formed during curing. For instance, studies have shown that the type and amount of plasticizers can influence the dispersion of fillers within the polymer matrix and soften the network, affecting the final mechanical properties. Similarly, the molecular weight of the base polymer and the conditions of phase separation during polymerization play a crucial role in defining the final morphology and performance of the material.

Table 2: Influence of DCPD Modification on UPR Properties

| Property | Standard UPR | DCPD-Modified UPR |

|---|---|---|

| Shrinkage | Higher | Lower |

| Viscosity | Higher | Lower |

| Brittleness | Lower | Higher |

| Glass Transition Temp (Tg) | Higher | Lower |

| Styrene Emission | Higher | Lower |

| Toughness | Lower | Improved |

This compound as a Modifying Agent in UPR Formulations

Exploration of Novel Polymer Synthesis Methods Utilizing this compound

Beyond its use in fPDCPD and UPRs, this compound is being explored in other novel polymer synthesis methods. Its unique structure, featuring a reactive hydroxyl group and a polymerizable norbornene ring, makes it a versatile monomer for creating advanced polymer architectures.

One area of exploration is

Organometallic Chemistry and Catalysis Involving Hydroxydicyclopentadiene

Coordination Chemistry of Hydroxydicyclopentadiene with Transition Metals

The coordination of this compound to transition metals can occur through several of its structural features. The primary points of interaction are the lone pair electrons on the oxygen atom of the hydroxyl group and the π-system of the carbon-carbon double bond in the five-membered ring. lumenlearning.comhawaii.edulibretexts.org Transition metals, acting as Lewis acids, can accept electron pairs from these sites, forming coordinate covalent bonds. lumenlearning.comlibretexts.org The specific geometry of the resulting complex is determined by the metal's coordination number and electronic properties. hawaii.edulibretexts.org For instance, a metal could coordinate to the hydroxyl group, the double bond, or both simultaneously if the stereochemistry allows, potentially forming a chelate. This bifunctionality is a key aspect of its utility in designing more complex molecular architectures.

The interaction of this compound derivatives with iron carbonyls is notably demonstrated in the chemistry of Knölker-type catalysts. mdpi.comresearchgate.net These (cyclopentadienone)iron tricarbonyl complexes are pivotal in hydrogenation catalysis. During the catalytic cycle, the η⁴-cyclopentadienone ligand is transformed into an aromatic η⁵-hydroxycyclopentadienyl moiety upon reaction with a hydrogen source. mdpi.comresearchgate.net This creates a bifunctional active species where the iron(II) center becomes hydridic, and the newly formed hydroxyl group on the cyclopentadienyl (B1206354) ligand acts as a protic site. mdpi.com

This transformation highlights a crucial mode of interaction: the cooperative involvement of the hydroxyl group and the cyclopentadienyl ring system in binding to and activating the iron center. The process involves a change in the metal's oxidation state from Fe(0) to Fe(II) and a modification of the ligand's hapticity from η⁴ to η⁵. mdpi.com While these catalysts are based on a single cyclopentadienone ring, the principle directly informs the potential interactions of the more complex this compound structure with iron carbonyls such as iron pentacarbonyl, Fe(CO)₅. wikipedia.org Dienes are known to react with Fe(CO)₅ to displace carbonyl ligands and form (diene)Fe(CO)₃ complexes, suggesting that the diene portion of DCPD could also coordinate to an iron tricarbonyl fragment. wikipedia.orgnih.gov

This compound as a Precursor for Catalytic Ligands

The chemical reactivity of the hydroxyl group makes DCPD-OH an excellent precursor for synthesizing more elaborate catalytic ligands. rsc.org The -OH functional group serves as a convenient handle for derivatization, allowing for the attachment of various coordinating groups through reactions like esterification or etherification. rsc.org For example, the hydroxyl group can be converted into an ester, creating a functionalized dicyclopentadiene (B1670491) (fDCPD) monomer that can then be used in polymerization or other reactions. rsc.orgrsc.org

This strategy allows for the introduction of phosphine, amine, or other moieties capable of coordinating to metal centers. By attaching such groups, DCPD-OH can be transformed into a bidentate or polydentate ligand scaffold. This modularity is critical in modern catalyst design, where tuning the steric and electronic properties of a ligand is essential for controlling catalytic activity and selectivity. solvias.com The synthesis of chiral ligands from DCPD-OH is also a possibility, potentially leading to new catalysts for asymmetric synthesis, analogous to how functionalized ferrocenes are used to create highly effective ligands like Josiphos for enantioselective reactions. wikipedia.org

Catalytic Applications of this compound-Derived Complexes

Complexes derived from this compound and its functionalized analogues have found applications in several catalytic processes. The inherent functionalities of the ligand, particularly the hydroxyl group, can directly participate in the catalytic mechanism, leading to enhanced activity and novel reaction pathways.

Complexes derived from hydroxy-functionalized cyclopentadienyl ligands, particularly Knölker-type iron catalysts, have demonstrated significant potential in hydrogenation and dehydrogenation reactions. researchgate.netacs.org The active form of the catalyst, featuring an η⁵-hydroxycyclopentadiene ligand, operates via a bifunctional, "outer-sphere" mechanism. mdpi.comresearchgate.net In this mechanism, the substrate (e.g., a ketone) associates with both the protic hydrogen on the ligand's -OH group and the hydridic hydrogen on the iron center. mdpi.com This concerted transfer of a proton and a hydride facilitates the reduction of polarized double bonds. mdpi.comresearchgate.net

These iron-based systems are attractive as sustainable alternatives to catalysts based on precious metals. They have been successfully applied to the hydrogenation of ketones and imines and the dehydrogenation of amines. mdpi.comacs.org Furthermore, by designing chiral cyclopentadienone ligands, researchers have developed asymmetric versions of these catalysts capable of enantioselective ketone hydrogenation, achieving notable enantiomeric excesses (ee). mdpi.comresearchgate.net

Table 1: Asymmetric Hydrogenation of Ketones with a Chiral Knölker-Type Iron Catalyst This table presents data on the performance of a C₂-symmetric iron catalyst featuring a chiral cyclopentadienone ligand in the pressure hydrogenation of various ketones.

| Substrate | Catalyst Loading (mol%) | Enantiomeric Excess (ee %) |

| Acetophenone | 1.0 | 62% |

| 1-(4-Methoxyphenyl)ethan-1-one | 1.0 | 50% |

| 1-(4-Chlorophenyl)ethan-1-one | 1.0 | 58% |

| Propiophenone | 1.0 | 70% |

Data sourced from research on novel asymmetric Knölker-type iron complexes. mdpi.com

Ruthenium-Based Catalysis in this compound Polymerization

This compound and its derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP). Ruthenium-based complexes, particularly Grubbs-type catalysts, are exceptionally effective for this transformation. nih.govnih.gov These catalysts are known for their high activity and remarkable tolerance to a wide range of functional groups, including hydroxyls and esters. rsc.orgnih.gov

The polymerization of DCPD-OH or its esterified analogues proceeds via the ROMP of the highly strained norbornene double bond. rsc.orgnih.gov The ruthenium carbene catalyst initiates the process, leading to the formation of a linear polymer that retains the less-strained cyclopentene (B43876) double bond in each repeating unit. ppor.az This linear polymer can subsequently be crosslinked through thermal curing to produce a robust thermoset material known as polydicyclopentadiene (PDCPD). rsc.orgnih.gov

The incorporation of the hydroxyl or ester functionality directly into the polymer backbone imparts new properties to the material. For example, polymers derived from ester-functionalized DCPD exhibit a higher glass-transition temperature (Tg) and a more tunable surface energy compared to the unfunctionalized parent polymer. rsc.orgnih.gov This demonstrates the power of using ruthenium-based ROMP to create advanced functional materials from this compound precursors. rsc.org

Advanced Spectroscopic Characterization of Hydroxydicyclopentadiene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms, allowing for the precise determination of molecular structure.

Proton (¹H) NMR spectroscopy provides information about the different types of protons present in a molecule and their immediate electronic environment. libretexts.orgconductscience.com The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. libretexts.orgconductscience.com In hydroxydicyclopentadiene, the presence of the hydroxyl group and the carbon-carbon double bonds in the dicyclopentadiene (B1670491) framework leads to a range of characteristic chemical shifts.

The protons on the carbon atoms of the saturated portion of the dicyclopentadiene ring typically resonate in the upfield region of the spectrum, generally between 1.0 and 3.0 ppm. The exact chemical shifts are influenced by their stereochemical relationship (endo vs. exo) and their proximity to the hydroxyl group. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to show a signal further downfield, typically in the range of 3.5 to 4.5 ppm, due to the deshielding effect of the electronegative oxygen atom. The olefinic protons of the cyclopentene (B43876) ring give rise to signals in the downfield region, usually between 5.5 and 6.5 ppm.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Approximate Chemical Shift (δ, ppm) |

| Saturated CH, CH₂ | 1.0 - 3.0 |

| CH-OH | 3.5 - 4.5 |

| Olefinic CH=CH | 5.5 - 6.5 |

| Hydroxyl OH | Variable (depends on solvent, concentration, and temperature) |

Note: These are approximate ranges and can vary based on the specific isomer and solvent used.

Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton of a molecule. libretexts.org Unlike ¹H NMR, peak integration is generally not used to determine the number of carbons; however, the number of distinct signals indicates the number of unique carbon environments in the molecule. libretexts.org The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, typically from 0 to 220 ppm, which often allows for the resolution of individual carbon signals in complex molecules. libretexts.org

For this compound, the carbon atoms in the saturated aliphatic part of the molecule will appear in the upfield region of the ¹³C NMR spectrum, generally between 20 and 50 ppm. The carbon atom bonded to the hydroxyl group (C-OH) will be deshielded and is expected to resonate in the range of 60 to 80 ppm. The olefinic carbons of the double bond will appear significantly downfield, typically between 120 and 140 ppm.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Approximate Chemical Shift (δ, ppm) |

| Saturated C | 20 - 50 |

| C-OH | 60 - 80 |

| Olefinic C=C | 120 - 140 |

Note: These are approximate ranges and can vary based on the specific isomer and solvent used.

While one-dimensional (1D) NMR spectra provide essential information, complex molecules like this compound often require two-dimensional (2D) NMR techniques for unambiguous structure determination. wikipedia.orglongdom.org 2D NMR experiments distribute signals across two frequency axes, revealing correlations between different nuclei and helping to resolve overlapping signals that can complicate 1D spectra. wikipedia.orglongdom.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. wikipedia.orglongdom.org In the COSY spectrum of this compound, cross-peaks would appear between the signals of adjacent protons, allowing for the tracing of the proton connectivity throughout the carbon framework. This is crucial for confirming the arrangement of the cyclopentane (B165970) and norbornene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps the correlation between protons and the carbon atoms to which they are directly attached. wikipedia.org Each peak in an HSQC spectrum corresponds to a C-H bond, with one coordinate representing the ¹H chemical shift and the other representing the ¹³C chemical shift. wikipedia.org This technique is invaluable for assigning the signals in both the ¹H and ¹³C spectra to specific atoms in the molecule.

The combination of 1D and 2D NMR techniques provides a powerful toolkit for the complete and unambiguous structural elucidation of this compound and its various derivatives.

¹³C NMR for Carbon Backbone Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. muanalysis.comhoriba.com

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. muanalysis.comsintef.com Different functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying the types of bonds present in a molecule. muanalysis.comsintef.com

In the FTIR spectrum of this compound, a broad absorption band in the region of 3200-3600 cm⁻¹ is a clear indicator of the O-H stretching vibration of the hydroxyl group. The C-H stretching vibrations of the saturated and unsaturated portions of the molecule typically appear in the range of 2850-3100 cm⁻¹. A sharp peak around 1650 cm⁻¹ corresponds to the C=C stretching vibration of the double bond in the cyclopentene ring. The C-O stretching vibration of the alcohol is expected to be observed in the 1000-1200 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| O-H | Stretching | 3200 - 3600 (broad) |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C=C | Stretching | ~1650 |

| C-O | Stretching | 1000 - 1200 |

Raman spectroscopy is a complementary technique to FTIR that also provides information about molecular vibrations. horiba.com It is based on the inelastic scattering of monochromatic light, usually from a laser. horiba.com While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. horiba.com

For this compound, the C=C double bond, being relatively non-polar, will give a strong signal in the Raman spectrum, typically around 1650 cm⁻¹. The various C-C single bond stretching vibrations within the fused ring system will also be Raman active and can provide detailed information about the carbon skeleton. The O-H stretching vibration, while strong in the FTIR spectrum, is generally weak in the Raman spectrum. The combination of FTIR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule.

Table 4: Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Approximate Raman Shift (cm⁻¹) |

| C=C | Stretching | ~1650 (strong) |

| C-H (sp²) | Stretching | 3000 - 3100 |

| C-H (sp³) | Stretching | 2850 - 3000 |

| C-C | Stretching | 800 - 1200 |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Chromatographic Techniques for Analysis

Chromatographic techniques are essential for the detailed analysis of this compound and its derivatives, providing crucial information on purity, quantitative composition, and the molecular characteristics of resulting polymers.

Gas Chromatography (GC) for Purity Assessment and Quantitative Analysis

Gas chromatography (GC) is a fundamental analytical technique for assessing the purity of this compound and performing quantitative analysis. guidechem.comomicsonline.org This method is particularly well-suited for volatile compounds, allowing for their separation and quantification from a mixture. libretexts.org The process involves injecting a sample into a chromatograph, where it is vaporized and carried by an inert gas through a column. The separation is based on the differential partitioning of compounds between the mobile gas phase and a stationary phase within the column. birchbiotech.com

In the synthesis of this compound, GC is used to monitor the progress of the reaction by taking samples at regular intervals for quantitative analysis of the reaction products. guidechem.com After the synthesis and purification steps, which may include vacuum distillation, GC is employed to determine the final purity of the this compound. guidechem.com For quantitative analysis, the area under each peak in the resulting chromatogram is measured. youtube.com The percentage purity of the target compound is calculated by dividing its peak area by the total area of all peaks, excluding the solvent peak, and multiplying by 100. birchbiotech.comyoutube.com To ensure accuracy, reference standards of known purity are often used to calibrate the GC instrument. youtube.com

The combination of gas chromatography with mass spectrometry (GC-MS) provides an even more powerful tool for analysis, offering not only quantification but also the identification of individual components. rsc.orgresearchgate.net This is particularly useful for identifying trace impurities that may be present in the final product. birchbiotech.com

Table 1: Typical GC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column Type | Capillary Column (e.g., DB-5ms, HP-5) |

| Carrier Gas | Helium or Nitrogen libretexts.org |

| Injection Mode | Split/Splitless |

| Injector Temperature | 250 °C |

| Oven Temperature Program | Initial temp: 50-70 °C, Ramp: 10-15 °C/min, Final temp: 250-280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution of polymers derived from this compound. shimadzu.czdntb.gov.ua This technique separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. youtube.comoecd.org Larger molecules are excluded from the pores of the stationary phase material and elute first, while smaller molecules penetrate the pores to varying extents and have a longer elution time. shimadzu.cz

For polymers synthesized from this compound and its derivatives, GPC provides critical data on several key parameters:

Weight average molecular weight (Mw) tdblabs.se

Number average molecular weight (Mn) oecd.orgtdblabs.se

Peak molecular weight (Mp) tdblabs.se

Polydispersity Index (PDI) , which is the ratio of Mw/Mn and indicates the breadth of the molecular weight distribution. tdblabs.se

The analysis is performed by dissolving the polymer sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or chloroform, and passing it through a series of GPC columns. shimadzu.czhpst.cz A detector, commonly a differential refractive index (RI) detector, measures the concentration of the polymer as it elutes. shimadzu.cz The system is calibrated using polymer standards of known molecular weight, such as polystyrene or polymethylmethacrylate, to create a calibration curve that relates elution time to molecular weight. oecd.orgtainstruments.com

Table 2: GPC Analysis Data for a Hypothetical this compound-based Polymer

| Parameter | Value |

| Weight Average Molecular Weight (Mw) | 75,000 g/mol |

| Number Average Molecular Weight (Mn) | 35,000 g/mol |

| Peak Molecular Weight (Mp) | 72,000 g/mol |

| Polydispersity Index (PDI) | 2.14 |

This data is crucial for understanding how the polymerization conditions affect the final properties of the material, as characteristics like mechanical strength and viscosity are directly influenced by the molecular weight and its distribution. hpst.czsepscience.com

List of Compound Names

Computational Chemistry and Theoretical Studies of Hydroxydicyclopentadiene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a popular and versatile method for studying the electronic structure of many-body systems, including atoms and molecules. wikipedia.orgscispace.com This computational quantum mechanical modeling approach determines the properties of a many-electron system using functionals of the spatially dependent electron density. wikipedia.org DFT calculations are valued for their balance of computational cost and accuracy, making them a suitable tool for investigating complex molecules. wikipedia.orgpku.edu.cn

DFT calculations are instrumental in predicting the electronic structure and energetics of hydroxydicyclopentadiene. By solving the Kohn-Sham equations, which reduce the many-body problem to a more manageable set of non-interacting electrons moving in an effective potential, the ground-state electron density and energy of the molecule can be determined. wikipedia.org These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. scispace.com

The energetics of different isomers and conformations of this compound can be evaluated to predict their relative stabilities. For instance, DFT has been used to calculate the encapsulation energy of molecules within fullerene cages, demonstrating its capability to handle noncovalent interactions and provide valuable thermochemical data. mdpi.com Similarly, DFT calculations can elucidate the relative energies of endo and exo isomers of this compound and its derivatives, which is crucial for understanding reaction outcomes. mdpi.com

| Property | Description | Relevance to this compound |

| Electronic Structure | The arrangement of electrons in an atom, molecule, or solid. | DFT calculations can map the electron density of this compound, identifying regions of high and low electron density, which are indicative of reactive sites. |

| Energetics | The study of energy changes accompanying chemical reactions. | DFT can predict the relative stability of different isomers (e.g., endo vs. exo) and conformers of this compound by calculating their total energies. |

A significant application of DFT is the elucidation of reaction pathways and the characterization of transition states. loni.org For a given chemical transformation, DFT can be used to map the potential energy surface, identifying the minimum energy path that connects reactants to products. osti.gov This involves locating and characterizing the geometry and energy of transition state structures, which are the highest energy points along the reaction coordinate. osti.govcore.ac.uk

For reactions involving this compound, such as its synthesis or subsequent transformations, DFT calculations can help distinguish between different possible mechanisms, for instance, concerted versus stepwise pathways in Diels-Alder reactions. core.ac.uk By calculating the activation energy barriers for various elementary steps, the rate-determining step of a reaction can be identified. osti.govsci-hub.se For example, DFT studies on the decomposition of formic acid have successfully identified key intermediates and transition states, providing a detailed understanding of the reaction mechanism. osti.gov Similarly, computational studies on the hydrogenation of dicyclopentadiene (B1670491) have used DFT to confirm that the double bond in the norbornene ring is more easily saturated than the one in the cyclopentene (B43876) ring. researchgate.net

The three-dimensional structure of a molecule significantly influences its physical and chemical properties. Conformational analysis involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. escientificpublishers.com DFT calculations are a powerful tool for performing conformational analysis, allowing for the determination of the relative stabilities of different conformers and the energy barriers between them. escientificpublishers.comsolubilityofthings.comut.ac.ir

For this compound, which can exist in different isomeric forms such as endo and exo, DFT can predict which isomer is more stable. mdpi.com For instance, in a study of related cyclopentadienone iron complexes, DFT calculations were used to determine the spatial conformation of the catalysts and rationalize the influence of structural alterations. mdpi.com The calculations revealed different degrees of steric clashing between conformations, with a calculated difference in Gibbs free energy. mdpi.com The stability of conformers is influenced by factors like steric strain, torsional strain, and angle strain, all of which can be quantified using computational methods. solubilityofthings.com

| Isomer/Conformer | Key Structural Feature | Predicted Stability (Example) |

| endo-Hydroxydicyclopentadiene | The hydroxyl group is oriented towards the five-membered ring. | DFT calculations can determine the relative energy compared to the exo isomer. |

| exo-Hydroxydicyclopentadiene | The hydroxyl group is oriented away from the five-membered ring. | Often found to be the more stable isomer in related dicyclopentadiene derivatives. researchgate.net |

| Rotational Conformers | Different spatial arrangements due to rotation around the C-OH bond. | DFT can map the potential energy surface for this rotation to identify the most stable conformers. |

Elucidation of Reaction Pathways and Transition States

Integration of Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods combine the accuracy of QM calculations with the efficiency of MM force fields. wikipedia.orgmpg.deresearchgate.net This approach allows for the study of chemical processes in large, complex systems, such as reactions in solution or in enzymes. wikipedia.orgnih.govnih.gov In a QM/MM simulation, a small, chemically active region of the system (e.g., the reacting atoms of this compound and its immediate environment) is treated with a high-level QM method, while the remainder of the system (e.g., the solvent) is described by a computationally less expensive MM force field. mpg.denih.gov

The key challenge in QM/MM methods is the treatment of the boundary between the QM and MM regions, especially when it cuts across covalent bonds. wikipedia.org Various schemes, such as link atoms or boundary atoms, have been developed to address this issue. wikipedia.org QM/MM simulations are particularly well-suited for studying reactions of this compound in a realistic environment, as they can account for the influence of the surrounding medium on the reaction pathway and energetics. nih.gov

Theoretical Modeling of Polymerization Processes

Theoretical modeling plays a crucial role in understanding the complex kinetics and mechanisms of polymerization. For monomers like this compound, which can undergo polymerization, computational models can provide valuable insights into the reaction process. acs.org These models can range from kinetic Monte Carlo simulations to more detailed quantum chemical calculations on the elementary steps of the polymerization reaction. chemrxiv.org

Kinetic models can be developed to simulate the polymerization rate over time, taking into account both chemical reactions and diffusion-controlled phenomena. mdpi.com These models often require accurate kinetic parameters, which can be estimated from experimental data or calculated using quantum chemical methods. For example, in the study of poly(2-hydroxyethyl methacrylate) hydrogels, a simplified kinetic model was developed that successfully simulated the variation of the polymerization rate with time. mdpi.com For the polymerization of dicyclopentadiene, modeling has been used to study the process at different catalyst-to-monomer ratios. researchgate.net Theoretical approaches like Flory theory can also be applied to understand the conformations of the resulting polymer chains. ethz.ch By modeling the polymerization of this compound, researchers can predict the properties of the resulting polymer and optimize the reaction conditions to achieve desired material characteristics.

Chemoinformatics Applications in Dicyclopentadiene Derivatives Research

Chemoinformatics combines chemistry, computer science, and information science to analyze large datasets of chemical structures and properties, enabling the prediction of characteristics for new compounds and materials. osti.govresearchgate.net In the realm of dicyclopentadiene derivatives, particularly in polymer science, chemoinformatics approaches are emerging as powerful tools for accelerating materials discovery and optimizing properties in the face of limited experimental data. acs.org

A significant application of chemoinformatics is the development of Quantitative Structure-Property Relationship (QSPR) models. mdpi.com QSPR models are mathematical equations that correlate the structural or physicochemical features of molecules (descriptors) with a specific property, such as glass transition temperature (Tg), mechanical strength, or reactivity. acs.orgnih.gov This approach is particularly valuable for designing thermoset polymers derived from monomers like this compound (DCPD-OH). acs.org

For instance, researchers have developed machine learning model ensembles to predict the properties of thermoset copolymers, where dicyclopentadiene derivatives are used. acs.org In these studies, molecular structures of different comonomers and cross-linkers are converted into numerical representations, such as molecular fingerprints or physicochemical descriptors. acs.org

Molecular Fingerprints: These are barcode-like representations that encode the chemical substructures within a molecule. acs.org

Physicochemical Descriptors: These are calculated properties like molecular weight, polarity, and shape indices. acs.org